2-Ethylsulfonylphenylboronic acid

Description

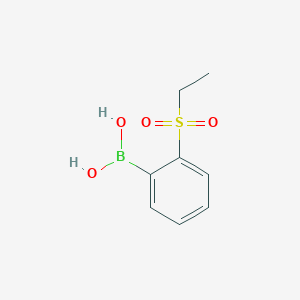

2-Ethylsulfonylphenylboronic acid (CAS: 1042443-60-6) is a boronic acid derivative featuring an ethylsulfonyl (-SO₂C₂H₅) substituent on the phenyl ring. This compound is structurally characterized by its boronic acid (-B(OH)₂) group at the ortho position relative to the sulfonyl moiety. Its molecular formula is inferred as C₈H₁₁BO₄S, with a molecular weight of approximately 234.1 g/mol (calculated based on substituents).

Properties

IUPAC Name |

(2-ethylsulfonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO4S/c1-2-14(12,13)8-6-4-3-5-7(8)9(10)11/h3-6,10-11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCPGKLAKBQXAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1S(=O)(=O)CC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660506 | |

| Record name | [2-(Ethanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042443-60-6 | |

| Record name | [2-(Ethanesulfonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Ethylsulfonylphenylboronic acid typically involves the reaction of phenylboronic acid with ethylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

2-Ethylsulfonylphenylboronic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: The boronic acid moiety can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides in the presence of a palladium catalyst and a base.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide. The major products formed from these reactions depend on the specific reactants and conditions used but generally include various substituted phenyl derivatives.

Scientific Research Applications

2-Ethylsulfonylphenylboronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Biology: This compound can be used in the development of boron-containing drugs and as a tool for studying enzyme inhibition.

Medicine: Research into boronic acid derivatives has shown potential for developing new therapeutic agents, particularly in the treatment of cancer and bacterial infections.

Industry: It is used in the production of advanced materials, including polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-Ethylsulfonylphenylboronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in enzyme inhibition studies, where it can bind to active sites containing serine or threonine residues. The molecular targets and pathways involved depend on the specific application but generally include interactions with proteins and other biomolecules.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical distinctions between 2-ethylsulfonylphenylboronic acid and related compounds:

Key Observations :

- Substituent Effects : The ethylsulfonyl group in this compound increases steric bulk and electron-withdrawing properties compared to the simpler ethyl group in 2-ethylphenylboronic acid. This enhances its reactivity in palladium-catalyzed cross-coupling reactions .

- Heterocyclic Analogs : Thiophenylboronic acid (C₆H₄SBr) replaces the benzene ring with a thiophene, favoring applications in conductive polymers .

Commercial Availability and Demand

- 2-Ethylphenylboronic Acid: Produced by suppliers like Ningbo Inno Pharmchem, indicating stable industrial demand as a pharmaceutical intermediate .

Pharmaceutical Relevance

Material Science

- 3-Thiophenylboronic Acid : Applied in conductive polymers for organic electronics, leveraging thiophene’s electron-rich structure .

Biological Activity

2-Ethylsulfonylphenylboronic acid is a member of the phenylboronic acid family, which has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This compound exhibits a range of biological activities, particularly in the fields of antimicrobial therapy and enzyme inhibition. The following sections detail its biological mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be described as follows:

- Molecular Formula : C9H11O4S

- Molecular Weight : 218.25 g/mol

- Functional Groups : Boronic acid group, ethyl sulfonyl group attached to a phenyl ring.

This unique configuration allows the compound to engage in reversible covalent bonding with various biomolecules, making it a valuable candidate for therapeutic applications.

Enzyme Inhibition

This compound has been shown to act as an inhibitor against several enzymes, particularly serine proteases and β-lactamases. Studies indicate that its boronic acid moiety can form covalent bonds with the active site serine residue of these enzymes, leading to inhibition of their activity. This mechanism is crucial in combating antibiotic resistance, particularly in bacteria expressing β-lactamases that hydrolyze β-lactam antibiotics.

Antimicrobial Activity

Research has demonstrated that derivatives of phenylboronic acids exhibit significant antimicrobial properties. For instance, this compound has been tested against various strains of bacteria, including Klebsiella pneumoniae and Pseudomonas aeruginosa, showing promising results in restoring the efficacy of β-lactam antibiotics when used in combination therapies.

Drug Development

The compound's ability to inhibit specific enzymes makes it a candidate for drug development aimed at treating infections caused by resistant bacterial strains. Its role as a building block in synthesizing novel pharmaceuticals is also noteworthy due to its potential for forming stable carbon-carbon bonds through reactions such as Suzuki-Miyaura coupling.

Case Studies

- Inhibition Studies : A study investigated the inhibitory effects of this compound on class A carbapenemases (KPC-2) and class C cephalosporinases (AmpC). The results indicated that this compound could synergistically enhance the activity of meropenem against resistant strains, demonstrating a fractional inhibitory concentration index (FICI) below 0.5, indicating strong synergism with β-lactams .

- Cell Viability Assays : In vitro assays assessed the cytotoxicity of the compound on human cell lines, revealing no significant toxicity at therapeutic concentrations. This suggests a favorable safety profile for potential clinical applications.

Table 1: Biological Activity Summary

| Activity Type | Target Organism | Result |

|---|---|---|

| Enzyme Inhibition | KPC-2 (Carbapenemase) | Synergistic effect with meropenem |

| Enzyme Inhibition | AmpC (Cephalosporinase) | Restored susceptibility to β-lactams |

| Antimicrobial | Klebsiella pneumoniae | Effective at low concentrations |

| Antimicrobial | Pseudomonas aeruginosa | Effective in combination with β-lactams |

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound indicates good solubility in water and organic solvents, facilitating absorption and distribution within biological systems. Toxicological studies suggest that while the compound displays effective biological activity, careful consideration must be given to dosage to avoid potential adverse effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.